molecular formula C8H9N3 B1590636 1-Methyl-1H-benzimidazol-6-amine CAS No. 26530-93-8

1-Methyl-1H-benzimidazol-6-amine

Cat. No. B1590636
CAS RN: 26530-93-8
M. Wt: 147.18 g/mol
InChI Key: AYZALFCBEKQGRT-UHFFFAOYSA-N
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Description

“1-Methyl-1H-benzimidazol-6-amine” is a solid compound with the molecular formula C8H9N3 and a molecular weight of 147.18 . It is a heterocyclic compound that is part of the benzimidazole family .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been widely studied. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . This procedure employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring with a methyl group attached to one nitrogen and an amine group attached to the sixth carbon of the benzene ring .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It does not have a flash point, indicating that it is not flammable under normal conditions .

Scientific Research Applications

Superheat-resistant Polymers

1-Methyl-1H-benzimidazol-6-amine derivatives, such as 6-amine-2-(4-aminobenzene)-1-methyl-benzimidazole, have been synthesized and utilized in the development of superheat-resistant polyimides with ultra-low coefficients of thermal expansion. These polymers exhibit outstanding high glass-transition temperatures, making them suitable for flexible display substrates. Incorporation of N-methyl benzimidazole overcomes the issue of high H2O-absorption, common in traditional poly(benzimidazole imide) films, enhancing their thermal stability and mechanical properties (Qian et al., 2020).

Synthesis of (Het)arylbenzimidazoles

The compound plays a crucial role in the synthesis of benzimidazole, a heterocycle extensively researched and used by the pharmaceutical industry. Recent synthetic strategies aim at constructing hetaryl- and arylbenzimidazole molecular scaffolds under environmentally benign conditions. These methods offer novel approaches to the synthesis of benzimidazole derivatives, highlighting the compound's utility in developing bioactive molecules (Mamedov & Zhukova, 2021).

Anticancer Agent Development

Research has shown that bis-benzimidazole derivatives clubbed with this compound exhibit notable anticancer activity. These derivatives have been evaluated against various cancer cell lines, showcasing their potential as lead compounds for anticancer drug development. The study also predicted their drug-like properties and bioactivity scores, indicating their suitability as orally active molecules (Rashid, 2020).

Catalytic Oxidative Coupling

This compound has been involved in the development of efficient, environmentally benign methods for the preparation of benzimidazole derivatives through catalytic oxidative coupling. This represents a significant step forward in organic synthesis, allowing the functionalization of nonactivated primary aliphatic amines, which are known to be challenging substrates (Nguyen & Largeron, 2016).

Safety and Hazards

“1-Methyl-1H-benzimidazol-6-amine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

3-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZALFCBEKQGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546563
Record name 1-Methyl-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26530-93-8
Record name 1-Methyl-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-nitrobenzimidazole (3.0 g, 18.4 mmol) in 100 ml of THF was stirred with NaH (2.7 g, 36.8 mmol) for 0.5 h at 25° C. To the solution was added methyl iodide (2.0 ml, 20.3 mmol) and resulting mixture was stirred for 12 h. The reaction mixture was concentrated in vacuo to provide an oil, which was dissolved in 200 ml of MeOH and stirred with 0.3 g of 10% Pd/C under H2 for 12 h. The reaction mixture was filtered and concentrated in vacuo, yielding a dark oily residue which was subjected to column chromatography (3% MeOH/CHCl3) to provide 0.69 g (3.9 mmol, 21%) of 1-methyl-5-aminobenzimidazole and 0.36 g (2.0 mmol, 11%) of 3-methyl-5-aminobenzimidazole.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 5-nitrobenzimidazole (3.0 g, 18.4 mmol) in 100 ml of THF was stirred with NaH (2.7 g, 36.8 mmol) for 0.5 h at 25° C. To the solution was added methyl iodide (2.0 ml, 20.3 mmol) and resulting mixture was stirred for 12 h. The reaction mixture was concentrated in vacuo to provide an oil, which was dissolved in 200 ml of MeOH and stirred with 0.3 g of 10% Pd/C under H2 for 12 h. The reaction mixture was filtered and concentrated in vacuo, yielding a dark oily residue which was subjected to column chromatography (3% MeOH/CHCl,) to provide 0.69 g (3.9 mmol, 21%) of 1-methyl-5-aminobenzimidazole and 0.36 g (2.0 mmol, 11%) of 3-methyl-5-aminobenzimidazole.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Pd/C (17 mg, 10%, with 50% water) was added into the suspension of 1-methyl-6-nitro-1H-1,3-benzimidazole (85.0 mg, 0.480 mmol) in ethanol (3 mL). The mixture was degassed and filled with H2. The mixture was stirred at rt under balloon pressure for 16 h. After that time, the mixture was filtered and concentrated in vacuo to obtain the title compound as pink crystals. 1H NMR (CD3OD, 400 MHz): δ=3.67 (s, 3H), 6.69-6.73 (m, 2H), 7.33 (dd, 1H, J=0.4 & 8.8 Hz), 7.77 (s, 1H). MS (ES+): m/z 148.16 (100) [MH+]. HPLC: tR=0.43 min (ZQ2000, polar—5 min).
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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